Mesyl-Salv-B binds very weakly to KORs, allowing researchers to study the effects of blocking or inhibiting this receptor system without the intense psychoactive effects associated with Salvinorin A []. This can provide valuable insights into the role of KORs in pain perception, addiction, and other neurological functions.
Since Mesyl-Salv-B doesn't directly activate KORs, it might offer advantages over traditional KOR agonists. Research suggests it could have potential applications in treating addiction by reducing cravings for certain drugs, but more investigation is needed [].
Salvinorin A is known for inducing intense dissociative experiences. Mesyl-Salv-B, with its weaker KOR interaction, might offer a way to explore altered states of consciousness without the same level of psychoactivity. This could be helpful in understanding the neural basis of consciousness and perception.
Mesyl Salvinorin B is a synthetic derivative of Salvinorin B, which itself is a potent kappa-opioid receptor agonist derived from the plant Salvia divinorum. This compound has gained attention for its unique pharmacological properties and potential therapeutic applications. Mesyl Salvinorin B exhibits a longer duration of action compared to its parent compound, Salvinorin A, making it an interesting candidate for research in pain management and addiction therapies. Its chemical structure allows for selective binding to kappa-opioid receptors, which are involved in pain modulation and the regulation of mood and stress responses .
Mesyl Salvinorin B acts as a full agonist at the kappa opioid receptor, meaning it binds and triggers a maximal response in the receptor. This activation is believed to be responsible for its potential therapeutic effects. Studies suggest that Mesyl Salvinorin B may:
The exact mechanisms underlying these effects are still under investigation, but they likely involve modulation of dopamine and glutamate signaling in the brain reward system [, ].
The biological activity of Mesyl Salvinorin B is characterized by its efficacy as a kappa-opioid receptor agonist. It has demonstrated significant antinociceptive effects in various animal models, suggesting potential applications in pain relief. Notably, studies have indicated that Mesyl Salvinorin B can attenuate cocaine-induced hyperactivity and behavioral sensitization without the aversive side effects commonly associated with traditional opioids . Its ability to modulate emotional behaviors also highlights its potential in treating mood disorders.
Mesyl Salvinorin B has several potential applications in pharmacology and medicine:
Interaction studies involving Mesyl Salvinorin B have focused on its effects on various neurotransmitter systems. Research indicates that it can influence dopamine release and modulate behavioral responses in animal models. For instance, studies have shown that Mesyl Salvinorin B can reduce cocaine-seeking behavior, suggesting interactions with reward circuitry in the brain . Additionally, it has been evaluated for its effects when combined with other substances like naltrexone, revealing insights into its potential for reducing alcohol consumption .
Mesyl Salvinorin B shares structural similarities with several other compounds derived from the salvinorin family and other opioid receptor ligands. The following table summarizes some of these compounds:
Compound Name | Kappa-Opioid Receptor Affinity (Ki) | Duration of Action | Unique Features |
---|---|---|---|
Salvinorin A | ~0.5 nM | <30 minutes | Natural product; shorter action |
Salvinorin B | ~1.9 nM | 2-3 hours | Principal metabolite of Sal A |
2-Methoxymethyl-Salvinorin B | ~0.6 nM | 2-3 hours | Increased potency over Sal A |
Mesyl Salvinorin B | ~2.3 nM | Longer than Sal A | Biased agonist; reduced aversive effects |
Mesyl Salvinorin B stands out due to its enhanced duration of action and reduced side effects compared to traditional kappa-opioid receptor agonists like Salvinorin A. Its biased signaling profile also suggests that it may provide therapeutic benefits without the typical drawbacks associated with opioid use, such as sedation or dysphoria . The ongoing research into this compound aims to further elucidate its mechanisms and potential clinical applications.
Mesyl Salvinorin B possesses the molecular formula C₂₂H₂₈O₉S and a molecular weight of 468.5 g/mol. This formula reflects the addition of a methylsulfonyloxy (-OSO₂CH₃) group to the salvinorin B backbone, replacing the hydroxyl group at the C-9 position. The increased molecular weight compared to salvinorin B (C₂₁H₂₆O₇, 390.4 g/mol) and salvinorin A (C₂₃H₂₈O₈, 432.5 g/mol) underscores the impact of sulfonylation on its physicochemical profile.
Table 1: Comparative Molecular Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group at C-9 |
---|---|---|---|
Salvinorin A | C₂₃H₂₈O₈ | 432.5 | Acetyloxy (-OAc) |
Salvinorin B | C₂₁H₂₆O₇ | 390.4 | Hydroxyl (-OH) |
Mesyl Salvinorin B | C₂₂H₂₈O₉S | 468.5 | Methylsulfonyloxy (-OSO₂CH₃) |
The compound’s bioactivity is highly dependent on its stereochemical precision. Mesyl Salvinorin B features seven defined stereocenters in the configuration (2S,4aR,6aR,7R,9S,10aS,10bR), which are critical for maintaining its affinity for KOR. The rigid trans-decalin system (rings A and B) and the furan-3-yl group at C-2 contribute to its three-dimensional architecture, ensuring optimal receptor interaction. The methylsulfonyloxy group at C-9 adopts an equatorial orientation, minimizing steric clashes and enhancing stability.
Key functional groups include:
Salvinorin A, the parent compound isolated from Salvia divinorum, differs from Mesyl Sal B primarily at the C-2 and C-9 positions. While salvinorin A has an acetyloxy group at C-2 and a hydroxyl at C-9, Mesyl Sal B retains the furan-3-yl group at C-2 (similar to salvinorin B) but replaces the C-9 hydroxyl with a methylsulfonyloxy group. This modification reduces susceptibility to enzymatic degradation, as evidenced by its prolonged in vivo half-life.
Structural Evolution:
C-9 Modifications:
The introduction of the methylsulfonyloxy group at C-9 in Mesyl Sal B significantly enhances receptor binding affinity (Kᵢ = 2.3 nM) and functional potency (EC₅₀ = 30 nM in GTPγS assays), surpassing salvinorin A’s EC₅₀ of 40 nM. This group also improves metabolic stability by resisting hydrolytic cleavage, a common limitation of salvinorin A’s acetyl group.
C-2 Modifications in Analogues:
While Mesyl Sal B retains the furan-3-yl group at C-2, other derivatives explore substituents like methoxymethyl (MOM) or ethoxymethyl (EOM) ethers. For example, MOM Sal B (2-methoxymethyl ether) exhibits a sevenfold increase in potency over salvinorin A, attributed to the ether’s "classic anomeric" conformation, which mimics the steric and electronic profile of the acetyl group.
Table 2: Impact of C-2 and C-9 Modifications on KOR Activity
Modification Type | Example Compound | Key Change | KOR EC₅₀ (nM) | Metabolic Stability |
---|---|---|---|---|
C-9 Sulfonylation | Mesyl Sal B | -OSO₂CH₃ at C-9 | 30 | High |
C-2 Etherification | MOM Sal B | -OCH₂OCH₃ at C-2 | 0.65 | Moderate |
C-2 Hydrolysis | Salvinorin B | -OH at C-2 | Inactive | Low |